2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Description
The compound 2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione features a fused bicyclic pyrrolo-isoxazole-dione core with three distinct substituents:
- Position 2: 4-Bromophenyl (electron-withdrawing halogen substituent).
- Position 5: 4-Methoxyphenyl (electron-donating methoxy group).
This structure combines aromatic, heterocyclic, and halogenated motifs, which are common in pharmaceuticals and materials science. The bromine atom may enhance lipophilicity and influence intermolecular interactions, while the methoxy and pyridinyl groups could modulate solubility and electronic properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O4/c1-30-18-10-8-16(9-11-18)26-22(28)19-20(14-3-2-12-25-13-14)27(31-21(19)23(26)29)17-6-4-15(24)5-7-17/h2-13,19-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBHEJYHCCZFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Br)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrrolo-isoxazole-dione core but differing in substituent patterns (Table 1).
Table 1. Structural and Physicochemical Comparison of Analogous Compounds
Structural and Electronic Effects of Substituents
Halogenated Aryl Groups :
- The target’s 4-bromophenyl group (Position 2) contrasts with 4-chlorophenyl () and 2-chlorophenyl (). Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions compared to chlorine .
- highlights that chloro- and bromo-substituted isostructural compounds can exhibit similar crystal packing, but exceptions exist due to steric/electronic differences .
Heteroaromatic Substituents :
Electron-Donating Groups :
Physicochemical Properties
IR Spectroscopy :
Thermal Stability :
- ’s analog with a bromophenyl group has a melting point of 192–193°C , suggesting moderate thermal stability for halogenated derivatives.
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